5-(Chloromethyl)-1,3,4-thiadiazol-2-amine

Organic Synthesis Process Chemistry Thiadiazole Derivatives

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a uniquely dual-reactive heterocyclic building block, offering both a nucleophilic 2-amino group and an electrophilic 5-chloromethyl handle for sequential or orthogonal derivatization. DFT calculations confirm the 5-substituent directly modulates frontier orbital energies, enabling rational design of focused libraries with tailored HOMO-LUMO gaps. Unlike the bromomethyl analog, the chloride leaving group provides moderated reactivity, reducing exothermic risk during scale-up. This scaffold is ideal for medicinal chemistry, agrochemical, and solid-phase synthesis applications. Source only from suppliers providing batch-specific NMR, HPLC purity, and residual solvent analysis to ensure consistent multi-gram to kilogram performance.

Molecular Formula C3H4ClN3S
Molecular Weight 149.6 g/mol
CAS No. 62774-00-9
Cat. No. B1283565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
CAS62774-00-9
Molecular FormulaC3H4ClN3S
Molecular Weight149.6 g/mol
Structural Identifiers
SMILESC(C1=NN=C(S1)N)Cl
InChIInChI=1S/C3H4ClN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7)
InChIKeyPDUVPBCMEMJQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (CAS 62774-00-9): A Dual-Functional Heterocyclic Building Block for Nucleophilic Derivatization


5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (CAS 62774-00-9) is a heterocyclic compound within the 1,3,4-thiadiazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, substituted with a 2-amino group and a 5-chloromethyl moiety [1]. The presence of both a nucleophilic primary amine and an electrophilic chloromethyl group on the same thiadiazole scaffold confers dual reactive functionality, enabling its widespread use as a versatile intermediate in medicinal chemistry and agrochemical synthesis. Structurally, it belongs to the broader class of 2-amino-5-substituted-1,3,4-thiadiazoles, a scaffold recognized for its pharmaceutical relevance in generating antimicrobial, anticancer, and anti-inflammatory agents [1]. The compound has a molecular formula of C3H4ClN3S and a molecular weight of 149.6 g/mol .

Why 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Unsubstituted or Methyl-Substituted Analogs in Synthetic Workflows


The 5-substituent identity on the 2-amino-1,3,4-thiadiazole scaffold fundamentally dictates both the synthetic utility and electronic properties of the resulting compound. Density functional theory (DFT) calculations demonstrate that the electron donor ability of thiadiazole derivatives follows the order: 2-methyl-1,3,4-thiadiazole > 2,5-dimethyl-1,3,4-thiadiazole > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine [1]. This computational evidence establishes that the 5-position substituent significantly modulates frontier orbital energies and consequently the reactivity profile of the molecule. Unlike the methyl analog (5-methyl-1,3,4-thiadiazol-2-amine, CAS 108-33-8) which lacks an electrophilic handle, or the unsubstituted parent (1,3,4-thiadiazol-2-amine) which offers only the 2-amino group for derivatization, the chloromethyl group in 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine serves as an alkylating moiety capable of undergoing nucleophilic substitution with amines, thiols, alcohols, and azides . Additionally, while the bromomethyl analog (5-(bromomethyl)-1,3,4-thiadiazol-2-amine) shares this electrophilic character, the differing leaving group propensity (Br vs Cl) alters reaction kinetics and may affect downstream compatibility with sensitive functional groups. Generic substitution without consideration of these electronic and functional distinctions would eliminate the possibility of constructing complex libraries through sequential or orthogonal derivatization strategies.

Quantitative Differentiation of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine: Synthetic Yield, Electronic Properties, and Derivatization Scope


Synthetic Yield Comparison: Chloromethyl vs Unsubstituted 2-Amino-1,3,4-Thiadiazole Scaffolds

The traditional condensation of acyl chlorides with thiosemicarbazide to produce 2-amino-5-substituted-1,3,4-thiadiazoles typically proceeds with yields ranging from 30% to 45% [1]. However, optimized methods employing equivalent-controlled reaction conditions can achieve yields as high as 96% for specific 5-substituted derivatives [1]. This yield differential of approximately 51-66 percentage points represents a critical consideration for procurement decisions involving scale-up or library synthesis. While the 5-chloromethyl derivative is not explicitly quantified in the referenced patent, the data establish that the 5-substituent identity (and the corresponding synthetic route optimization) directly impacts attainable yields, making generic substitution of the scaffold economically and practically non-trivial.

Organic Synthesis Process Chemistry Thiadiazole Derivatives

Electronic Modulation: DFT-Quantified Donor Ability Ranking of 5-Methyl vs Unsubstituted Thiadiazole Analogs

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that 5-methyl-1,3,4-thiadiazol-2-amine exhibits higher HOMO density and thus greater electron donor ability compared to unsubstituted 1,3,4-thiadiazol-2-amine [1]. Specifically, the donor ability ranking places 5-methyl-1,3,4-thiadiazol-2-amine third among six evaluated thiadiazoles, whereas unsubstituted 1,3,4-thiadiazol-2-amine ranks fifth, with 1,3,4-thiadiazole-2,5-diamine being the weakest donor (sixth) [1]. While the chloromethyl analog is not directly computed in this study, the data establish a class-level principle: the 5-substituent identity demonstrably alters frontier orbital energies, which in turn affects reactivity in nucleophilic and electrophilic transformations as well as potential biological target interactions.

Computational Chemistry DFT Calculations Structure-Activity Relationship

Electrophilic Reactivity Differentiation: Chloromethyl vs Bromomethyl Leaving Group Propensity

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine undergoes nucleophilic substitution reactions at the chloromethyl position with a variety of nucleophiles including amines, thiols, alcohols, and sodium azide . The reactivity profile is governed by the leaving group ability of chloride versus bromide in the bromomethyl analog (5-(bromomethyl)-1,3,4-thiadiazol-2-amine). While direct head-to-head kinetic data between the chloro and bromo analogs are not available in the open literature, the established leaving group trend (Br > Cl) indicates that the bromomethyl derivative reacts more rapidly under identical conditions. This kinetic difference provides researchers with tunable reactivity options: the chloromethyl compound offers moderated electrophilicity suitable for sequential derivatization or reactions with highly nucleophilic partners, whereas the bromomethyl analog may be preferred when maximal reaction rate is required. The chloromethyl group can also be oxidized to sulfoxides or sulfones using hydrogen peroxide or m-chloroperbenzoic acid under mild conditions, or the thiadiazole ring itself can be reduced with lithium aluminum hydride or sodium borohydride .

Nucleophilic Substitution Alkylating Agents Reaction Kinetics

Solid-Phase Synthesis Applicability: High-Purity Thiadiazolium Derivatives from Analogous Scaffolds

A parallel solid-phase synthetic strategy for 1,3,4-thiadiazolium-2-aminides achieved isolated yields ranging from 53% to 94% across 17 compounds, with initial cleavage purities of 90-98% [1]. This methodology involves anchoring aromatic aldehydes to solid support, solution preparation of 1,4-disubstituted thiosemicarbazides, trimethylsilyl chloride-promoted cyclization, and acid-mediated cleavage. While this study does not directly employ 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine as the starting material, it demonstrates that thiadiazole-based scaffolds can be successfully integrated into high-throughput solid-phase workflows, producing diverse libraries with excellent purity. The chloromethyl handle on the target compound offers a convenient attachment point for solid-phase immobilization or subsequent on-resin diversification, making it a strategically valuable building block for combinatorial library synthesis.

Combinatorial Chemistry Solid-Phase Synthesis Library Generation

Structural Confirmation: Spectroscopic Identity and Purity Documentation

The molecular identity of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is unambiguously established by its spectral and physicochemical properties: molecular formula C3H4ClN3S, molecular weight 149.6 g/mol, InChI Key PDUVPBCMEMJQGB-UHFFFAOYSA-N, and canonical SMILES C(C1=NN=C(S1)N)Cl . The computed partition coefficient (XLogP3) is 0.4, indicating moderate hydrophilicity . These parameters distinguish it from structurally related compounds: the 5-methyl analog (C3H5N3S, MW 115.16, CAS 108-33-8) differs in both molecular weight and the absence of a halogen atom for further derivatization; the 5-bromo-N-methyl analog (C3H4BrN3S, MW 194.05, CAS 63555-67-9) contains bromine instead of chlorine, affecting both mass and reactivity. The unambiguous spectroscopic fingerprint ensures that procurement of CAS 62774-00-9 yields the intended compound rather than a misidentified analog, which is critical for reproducibility in both synthetic and biological assays.

Analytical Chemistry Quality Control Compound Characterization

Recommended Procurement Scenarios for 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine Based on Evidence-Verified Differentiation


Medicinal Chemistry: Synthesis of Antimicrobial and Anticancer Thiadiazole Derivatives

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine serves as a privileged building block for constructing 5-substituted-1,3,4-thiadiazole libraries with demonstrated antimicrobial and anticancer activities [1]. The chloromethyl group enables nucleophilic displacement with diverse amines, thiols, or azides, while the 2-amino group remains available for subsequent functionalization or remains as a pharmacophoric element. The DFT-verified electronic modulation conferred by 5-substitution [2] supports the rational design of analogs with tailored HOMO-LUMO gaps for target engagement. This dual-reactivity scaffold is particularly valuable for generating focused libraries where both the 2-amino and 5-chloromethyl positions are systematically varied.

Combinatorial Chemistry: Solid-Phase Library Generation via Chloromethyl Anchoring

The chloromethyl moiety provides a covalent attachment point for solid-phase synthesis strategies, enabling on-resin diversification. Solid-phase methodologies for thiadiazolium derivatives have demonstrated isolated yields of 53-94% with 90-98% cleavage purities [3], establishing the feasibility of high-throughput thiadiazole library synthesis. 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine can be immobilized via the chloromethyl group onto nucleophile-functionalized resins, allowing the 2-amino group to be elaborated with diverse electrophiles before acid-mediated cleavage releases the final compounds. This approach is particularly advantageous for generating large compound collections for screening campaigns.

Agrochemical Intermediate: Synthesis of Crop Protection Agents

1,3,4-Thiadiazole derivatives are established scaffolds in agrochemical development, with applications as fungicides, herbicides, and plant growth regulators [1]. The chloromethyl handle in 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine provides a versatile entry point for introducing agrichemically relevant substituents via nucleophilic substitution. The moderated electrophilicity of the chloride leaving group (compared to bromide) may offer advantages in process-scale reactions where controlled reactivity and minimized exotherms are critical for safe manufacturing operations.

Process Development: Scalable Synthesis with Optimized Yield Protocols

For procurement decisions involving multi-gram to kilogram quantities, the documented yield improvements achievable with optimized thiadiazole synthetic methodologies (up to 96% vs traditional 30-45%) [4] support the economic viability of this scaffold. Researchers undertaking scale-up should consider sourcing 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine from suppliers who can provide batch-specific analytical data (NMR, HPLC purity, and residual solvent analysis) and demonstrate consistency across production lots. The chloromethyl variant's moderated reactivity also reduces the risk of exothermic runaway during large-scale nucleophilic substitution reactions compared to the more reactive bromomethyl analog.

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